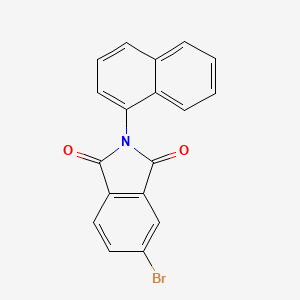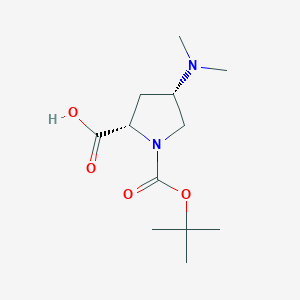![molecular formula C17H16N2OS B14145091 2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one CAS No. 439125-38-9](/img/structure/B14145091.png)
2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one is a complex organic compound with a unique structure that includes a thia-diaza-cyclohepta ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: Shares a similar ring structure but differs in the presence of nitrogen atoms.
1-{2-[4-(2-Phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]benzo[1,2-b]furan-3-yl)phenoxy]ethyl}pyrrolidine: Contains a similar cyclohepta ring but includes additional functional groups.
Uniqueness
What sets 2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one apart is its unique combination of sulfur and nitrogen atoms within the ring system, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
439125-38-9 |
|---|---|
Fórmula molecular |
C17H16N2OS |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-phenyl-4-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),5,8-trien-2-one |
InChI |
InChI=1S/C17H16N2OS/c20-17-16-13(18-15-9-5-2-6-10-19(15)17)11-14(21-16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Clave InChI |
UIQCFHAFSCSYMY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(C(=O)N2CC1)SC(=C3)C4=CC=CC=C4 |
Solubilidad |
29.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)




![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)



![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)


